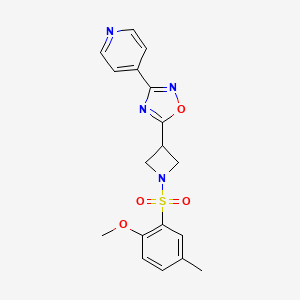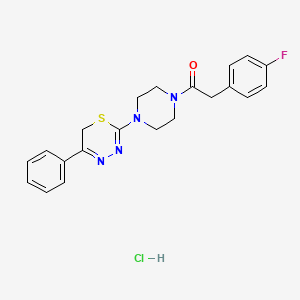
2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting from simpler molecules. Techniques like click chemistry approach, nucleophilic substitution reactions, and condensation reactions are commonly employed. For instance, the synthesis of a compound with a similar structural framework utilized click chemistry with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, leading to good yields and providing insights into the synthetic pathways that might be applicable to our compound of interest (Govindhan et al., 2017).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Techniques such as single-crystal X-ray diffraction (XRD) analysis are instrumental in confirming the molecular structure. For related compounds, XRD analysis has been utilized to confirm structures and analyze intercontacts within the crystal structure using computational methods like Hirshfeld surfaces analysis (Zhang et al., 2011).
Chemical Reactions and Properties
Electrochemical synthesis and reactions involving nucleophilic substitution are common in producing and modifying such compounds. For example, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been used to synthesize new derivatives, highlighting the chemical reactivity and potential for diverse chemical transformations (Amani & Nematollahi, 2012).
科学的研究の応用
Synthesis and Antimicrobial Activities
- Sparfloxacin Derivatives: A study on the synthesis of Sparfloxacin derivatives, which shares a similarity in structural complexity with the given compound, highlighted their antibacterial, antimycobacterial activities, and cytotoxicity investigation. These derivatives showed moderate activity against Gram-positive and poorly active against Gram-negative bacteria, indicating a potential area of research for similar compounds (Gurunani et al., 2022).
Antitumor Activities
- Triazine Derivatives: The synthesis and investigation of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities were conducted. Some derivatives showed promising antiproliferative agents against breast cancer cells, suggesting a potential research application for compounds with similar structures (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
- Piperazine Derivatives: Research on the synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety showed that some derivatives are potentially active against Gram-positive bacteria, Staphylococcus aureus, and Escherichia coli. This points towards the relevance of exploring similar compounds for antimicrobial properties (Tomar et al., 2007).
Electropharmacological and Luminescent Properties
- Flunarizine Derivatives: Studies on flunarizine, which shares some structural motifs with the query compound, focused on its synthesis, separation from degradation products, and electropharmacological applications. This could imply a potential for investigating similar compounds for neurological applications and as luminescent materials (El-Sherbiny et al., 2005).
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS.ClH/c22-18-8-6-16(7-9-18)14-20(27)25-10-12-26(13-11-25)21-24-23-19(15-28-21)17-4-2-1-3-5-17;/h1-9H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMRKDUICLGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

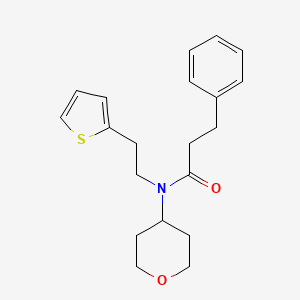

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)
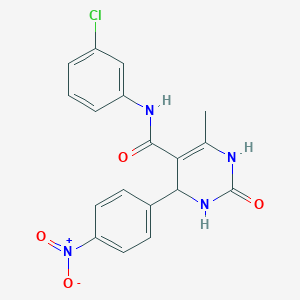
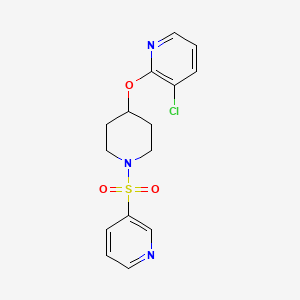
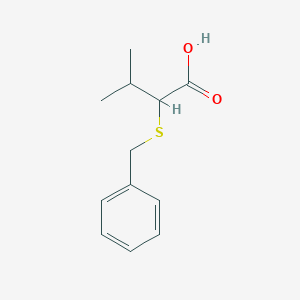
![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
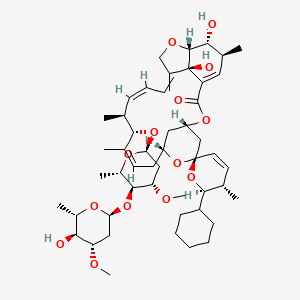
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)
![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
